3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
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Overview
Description
3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a complex organic compound with the molecular formula C14H11N3O3 and a molecular weight of 269.26 g/mol . This compound features a benzodioxole ring fused to a pyrazole ring, with a formyl group and a nitrile group attached to the pyrazole ring. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 1,3-benzodioxole with various pyrazole derivatives under controlled conditions. One common method involves the use of formylation reactions to introduce the formyl group onto the pyrazole ring. The nitrile group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-[3-(1,3-Benzodioxol-5-yl)-4-carboxypyrazol-1-yl]propanenitrile.
Reduction: 3-[3-(1,3-Benzodioxol-5-yl)-4-aminopyrazol-1-yl]propanenitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, while the pyrazole ring could modulate biological activity through its interactions with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzodioxole structure but with a different functional group.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Shares the benzodioxole ring but differs in the attached groups
Uniqueness
3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is unique due to its combination of a benzodioxole ring with a pyrazole ring and the presence of both formyl and nitrile groups. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research .
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c15-4-1-5-17-7-11(8-18)14(16-17)10-2-3-12-13(6-10)20-9-19-12/h2-3,6-8H,1,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKLZJZDLLYWEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3C=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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